4-(benzylsulfanyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-(benzylsulfanyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a cyclopenta[d]pyrimidin-2-one core with a benzylsulfanyl group, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfanyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves the following steps:
Formation of the Cyclopenta[d]pyrimidin-2-one Core: This can be achieved through the cyclization of appropriate precursors, such as 1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable benzylthiol reacts with the cyclopenta[d]pyrimidin-2-one core under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfanyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclopenta[d]pyrimidin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(benzylsulfanyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzylsulfanyl group can also interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenacylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
- 4-Methylsulfanylpyrido[2,3-d]pyrimidin-7-one
- 2-(Benzylsulfanyl)-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Uniqueness
4-(benzylsulfanyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is unique due to its specific combination of a cyclopenta[d]pyrimidin-2-one core with a benzylsulfanyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-benzylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14-15-12-8-4-7-11(12)13(16-14)18-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVWREBHDYLKJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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